![molecular formula C11H16OSi B14323464 3-[Dimethyl(phenyl)silyl]propanal CAS No. 106484-73-5](/img/structure/B14323464.png)
3-[Dimethyl(phenyl)silyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(phenyl)silyl]propanal is an organosilicon compound characterized by the presence of a silyl group attached to a propanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]propanal typically involves the reaction of a phenylsilane derivative with a suitable aldehyde. One common method includes the hydrosilylation of allylbenzene with dimethylphenylsilane in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[Dimethyl(phenyl)silyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: 3-[Dimethyl(phenyl)silyl]propanoic acid
Reduction: 3-[Dimethyl(phenyl)silyl]propanol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(phenyl)silyl]propanal finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[Dimethyl(phenyl)silyl]propanal involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is reactive and can form intermediates that facilitate further reactions. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
3-[Trimethylsilyl]propanal: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
3-[Dimethyl(phenyl)silyl]butanal: Similar structure but with an additional carbon in the aldehyde chain.
3-[Dimethyl(phenyl)silyl]propanol: The reduced form of 3-[Dimethyl(phenyl)silyl]propanal.
Uniqueness: this compound is unique due to the presence of the phenyl group attached to the silicon atom, which can influence its reactivity and stability. This structural feature distinguishes it from other silyl derivatives and can impart specific properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
106484-73-5 |
|---|---|
Molekularformel |
C11H16OSi |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]propanal |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |
InChI-Schlüssel |
LULMCNHAQAVYHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
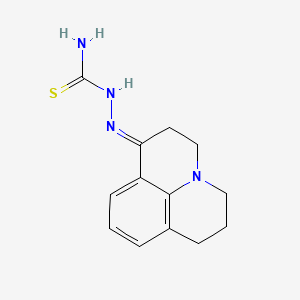
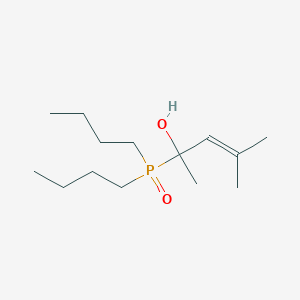
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
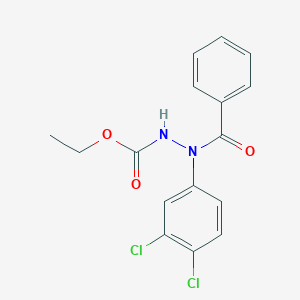
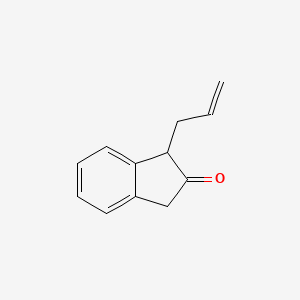
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
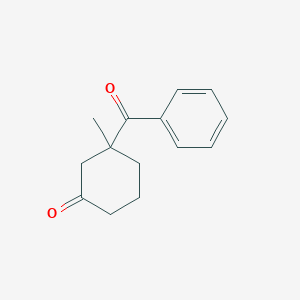
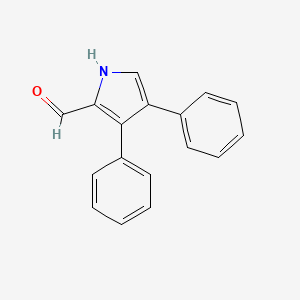
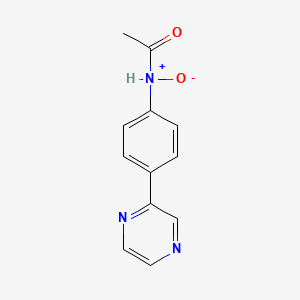

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
